Synthetic Efficiency for Drug Discovery Scaffolds
Using commercially available (2-Chloropyrimidin-5-yl)methanol as a starting material in a newly developed synthetic route resulted in a 38% overall yield for the target scaffold, methyl (S)-2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-7-carboxylate [1]. This represents a significant increase in efficiency compared to a previous route that started with L-hydroxyproline, which achieved an overall yield of only 0.67% [1].
| Evidence Dimension | Overall Synthetic Yield of a Complex Drug Discovery Scaffold |
|---|---|
| Target Compound Data | 38% overall yield (as a starting material) |
| Comparator Or Baseline | 0.67% overall yield (from L-hydroxyproline route) |
| Quantified Difference | ~57-fold increase in overall yield |
| Conditions | Multi-step synthesis of methyl (S)-2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-7-carboxylate; key steps include Knochel iodination, Negishi cross-coupling, and ring closure [1]. |
Why This Matters
This quantifies the compound's value as a strategic starting material, directly enabling a more than 50-fold improvement in synthetic efficiency for a complex drug discovery scaffold, which translates to lower cost, faster production, and reduced waste.
- [1] Pawluczyk, J. M., et al. (2020). Route evaluation and development of a practical synthesis of methyl (S)-2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-7-carboxylate. Tetrahedron, 76(49), 131624. View Source
